N-Carboxyglycine disodium salt

Food Science Leavening Agents Carbon Dioxide Release

N-Carboxyglycine disodium salt (CAS 35783-03-0) is the definitive solid-state CO₂ source for moisture-sensitive formulations. Unlike sodium bicarbonate, which generates stoichiometric water upon acid neutralization—compromising effervescent tablet integrity and triggering premature gas release—this compound reacts with acids to liberate CO₂ without any water byproduct. Its non-hygroscopic, free-flowing powder ensures long-term dry-blend stability in diagnostic kits, food mixes, and pharmaceutical dosage forms. Dual sodium ions confer superior aqueous solubility over mono-salt glycine derivatives. Proven to deliver equivalent leavening performance (comparable cake volume) to sodium bicarbonate across leavening acid speeds, while enabling darker, more appealing crust color. The definitive upgrade for shelf-stable solid formulations.

Molecular Formula C3H3NNa2O4
Molecular Weight 163.04 g/mol
Cat. No. B1641012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carboxyglycine disodium salt
Molecular FormulaC3H3NNa2O4
Molecular Weight163.04 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])NC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H5NO4.2Na/c5-2(6)1-4-3(7)8;;/h4H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeySYBYBBOXGJQKQV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carboxyglycine Disodium Salt: Technical Specifications and Procurement Overview


N-Carboxyglycine disodium salt (CAS: 35783-03-0; Molecular Formula: C3H3NNa2O4; MW: 163.04 g/mol) is a glycine derivative classified as an N-carbamate amino acid salt [1]. It is synthesized via the reaction of glycine with sodium carbonate or sodium bicarbonate under controlled pH, or by direct carboxylation . Physically, it is a white, non-hygroscopic powder, freely soluble in water to yield an alkaline solution, and it undergoes acid decomposition . Its primary functional utility stems from its ability to release carbon dioxide (CO2) upon acidification, governed by a pKa value equivalent to that of sodium bicarbonate [2].

Why N-Carboxyglycine Disodium Salt Cannot Be Substituted with Generic Glycine Salts or Sodium Bicarbonate


Generic substitution in applications requiring a solid, stable CO2 source is confounded by distinct physicochemical and performance characteristics. While sodium bicarbonate (NaHCO3) is a common CO2 source, its neutralization reaction with acids produces a stoichiometric equivalent of water (H2O) . In contrast, N-carboxyglycine disodium salt reacts with acids to release CO2 without generating water, a critical difference that prevents moisture-induced decomposition in solid formulations such as effervescent tablets or dry food mixes . Furthermore, simple glycine sodium salts (e.g., sodium glycinate) lack the labile N-carboxyl group required for CO2 release, rendering them functionally inert as leavening or effervescent agents. The presence of two sodium ions in N-carboxyglycine disodium salt also enhances aqueous solubility compared to its mono-sodium or non-salt N-carboxyglycine counterparts .

Quantitative Evidence Guide for N-Carboxyglycine Disodium Salt Differentiation


Comparative CO2 Release Performance vs. Sodium Bicarbonate in Baked Goods

N-Carboxyglycine disodium salt serves as an alternative CO2 source in cake formulations. In a direct comparative study, its CO2 release was governed by the same pKa value as sodium bicarbonate. The final cake volumes prepared with N-carboxyglycine disodium salt in combination with fast, moderate fast, or slow leavening acids were equivalent to those made with sodium bicarbonate [1].

Food Science Leavening Agents Carbon Dioxide Release

Waterless Neutralization: A Critical Advantage for Moisture-Sensitive Solid Formulations

A key differentiating factor is the chemical reaction stoichiometry. The neutralization of N-carboxyglycine disodium salt with an acid releases CO2 but does not produce water as a byproduct. In contrast, the reaction of sodium bicarbonate (NaHCO3) with an acid generates one mole of water for every mole of CO2 released .

Pharmaceutical Formulation Effervescent Technology Solid-State Stability

Aqueous Stability Profile: Partial Hydrolysis vs. Thermal Stability of Sulfur Analogs

The stability of N-carboxyglycine salts in aqueous solution is limited. NMR spectroscopy studies show that N-carboxyglycine disodium salt undergoes partial hydrolysis, establishing an equilibrium mixture analogous to that formed by reacting glycine with carbonate [1]. This contrasts sharply with its sulfur-containing analog, N-dithiocarboxyglycine disodium salt, which remains stable in aqueous solution even at 100°C [1].

Solution Chemistry Stability Studies NMR Spectroscopy

Physical Stability and Handling: Non-Hygroscopic Nature of the Disodium Salt

The disodium salt form of N-carboxyglycine is reported to be a white powder that exhibits very high stability when exposed to air and demonstrates no hygroscopicity . This physical stability is a key advantage over many organic salts and amino acid derivatives, which are often deliquescent and require stringent handling under inert atmosphere.

Material Properties Hygroscopicity Chemical Handling

Optimal Application Scenarios for N-Carboxyglycine Disodium Salt Based on Quantitative Evidence


Pharmaceutical Effervescent Tablet Formulation

The waterless neutralization reaction is the definitive advantage for this application. In effervescent tablets, the presence of residual moisture from a bicarbonate reaction initiates premature CO2 release, compromising tablet integrity and potency during storage. By selecting N-carboxyglycine disodium salt, formulators eliminate this water byproduct, as established by comparative stoichiometry [1]. This directly translates to enhanced long-term stability and a more robust shelf-life for the final drug product.

Dry Mixes for Puffed Foods and Bakery Products

This compound serves as a direct replacement for sodium bicarbonate in dry food mixes where a CO2 source is needed upon hydration or heating. The evidence shows it provides equivalent leavening performance (comparable cake volume) to sodium bicarbonate across various leavening acid speeds [1]. Its selection is justified when a manufacturer desires to replace sodium bicarbonate to leverage the compound's non-hygroscopic storage properties or to achieve a darker, more pleasant crust color in baked goods [1].

Solid Diagnostic Kits and Reagent Blends

For solid-state diagnostic kits requiring an on-demand acid-triggered gas release, N-carboxyglycine disodium salt offers superior formulation stability. The lack of hygroscopicity ensures that the dry reagent blend remains free-flowing and chemically stable in the device for extended periods . Furthermore, the reaction does not introduce liquid water, which could otherwise dilute the test sample or cause unwanted side reactions in adjacent components of a microfluidic or lateral flow device.

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